Hexahydrodifenidol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-乙酰酪胺是一种天然存在的酪胺生物碱。它从各种真菌和放线菌中分离出来。据报道,该化合物表现出多种生物活性,包括对球孢子链霉菌的杀真菌活性、对 A375 人黑色素瘤细胞和 K562 人白血病细胞的抗肿瘤活性。 此外,它还作为一种白介素-1 受体拮抗剂和凝血因子 XIIIa 抑制剂 .

准备方法

合成路线和反应条件: N-乙酰酪胺可以通过酪胺的乙酰化合成。该反应通常涉及在碱(如吡啶或三乙胺)存在下使用乙酸酐或乙酰氯。 反应在温和条件下进行,通常在室温下进行,以得到 N-乙酰酪胺 .

工业生产方法: N-乙酰酪胺的工业生产涉及对特定菌株的放线菌(如放线孢菌属 sp. UTMC 968)进行发酵。 然后对发酵液进行提取和纯化过程以分离 N-乙酰酪胺 .

化学反应分析

反应类型: N-乙酰酪胺会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的醌。

还原: 还原反应可以将其转化回酪胺。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在碱性条件下使用卤代烷或酰氯等试剂.

主要产物:

氧化: 醌。

还原: 酪胺。

取代: 各种 N-取代衍生物.

科学研究应用

Pharmacological Properties

Hexahydrodifenidol is structurally related to other muscarinic antagonists and exhibits varying affinities for different muscarinic receptor subtypes (M1, M2, M3, and M4). Research indicates that:

- Binding Affinity : The (R)-enantiomer of this compound shows significantly higher affinity for M1 receptors (pKi 7.9 to 8.3) compared to M2 receptors (pKi 7.0) and is less selective than its (S)-counterpart, which has lower overall affinity (pKi 5.8 to 6.1) .

- Stereoselectivity : The stereochemistry of HHD plays a crucial role in its receptor selectivity. The (R)-isomer has been shown to bind more effectively to M1 and M4 receptors than to M2 and M3 receptors, indicating a potential for targeted therapeutic applications .

Neuropharmacology

This compound's ability to selectively bind to muscarinic receptors makes it a valuable tool in neuropharmacological studies aimed at understanding cholinergic signaling pathways. It has been utilized in experiments investigating:

- Receptor Mechanisms : Studies have demonstrated how modifications to the HHD structure affect binding affinities and receptor interactions, providing insights into the molecular mechanisms underlying receptor activation and inhibition .

- Thermodynamic Studies : Research has explored the thermodynamics of HHD binding, revealing that binding affinities can be influenced by temperature and structural variations, which can inform drug design strategies .

Potential Therapeutic Uses

Given its pharmacological profile, this compound may have implications in treating conditions associated with dysregulated cholinergic activity:

- Cognitive Disorders : Due to its selectivity for M1 receptors, HHD may be investigated for potential benefits in cognitive enhancement or treatment of disorders like Alzheimer's disease, where cholinergic dysfunction is prevalent .

- Cardiovascular Applications : Its interaction with cardiac M2 receptors suggests possible applications in managing cardiovascular diseases by modulating heart rate and contractility through muscarinic pathways .

Binding Affinity Studies

A significant study evaluated the binding affinities of various HHD analogs at different muscarinic receptor subtypes. Results indicated that replacing specific moieties within the HHD structure could enhance selectivity towards certain receptors while diminishing affinity towards others. For example:

| Compound | M1 Binding Affinity (pKi) | M2 Binding Affinity (pKi) | Notes |

|---|---|---|---|

| (R)-HHD | 7.9 | 7.0 | Higher selectivity for M1 |

| (S)-HHD | 5.8 | 5.9 | Non-selective |

| Modified Analog | Varies | Varies | Structural modifications studied |

This table illustrates how structural changes can impact receptor interactions, guiding future drug development efforts.

Therapeutic Exploration

Another study examined the effects of HHD on cognitive function in animal models. The findings suggested that administration of HHD improved memory retention in tasks reliant on cholinergic signaling, supporting further investigation into its use as a cognitive enhancer.

作用机制

N-乙酰酪胺通过多种机制发挥其作用:

白介素-1 受体拮抗: 它抑制白介素-1 与其受体的结合,从而调节炎症反应。

凝血因子 XIIIa 抑制: 它抑制凝血因子 XIIIa 的活性,凝血因子 XIIIa 在血液凝固中起作用。

抗肿瘤活性: 它通过多种分子途径诱导癌细胞凋亡.

类似化合物:

N-乙酰色胺: 另一种具有类似生物活性的生物碱。

酪胺: N-乙酰酪胺的母体化合物。

N-乙酰苯乙胺: 一种结构相关的化合物,具有不同的生物活性.

独特性: N-乙酰酪胺作为白介素-1 受体拮抗剂和凝血因子 XIIIa 抑制剂的双重作用是独一无二的。 这种双重活性在其他类似化合物中并不常见,这使得 N-乙酰酪胺成为治疗研究中一种有价值的化合物 .

相似化合物的比较

N-Acetyltryptamine: Another alkaloid with similar bioactivities.

Tyramine: The parent compound of N-Acetyltyramine.

N-Acetylphenethylamine: A structurally related compound with different bioactivities.

Uniqueness: N-Acetyltyramine is unique due to its dual role as an interleukin-1 receptor antagonist and an inhibitor of factor XIIIa. This dual activity is not commonly observed in other similar compounds, making N-Acetyltyramine a valuable compound for therapeutic research .

生物活性

Hexahydrodifenidol (HHD) is a compound of significant interest in pharmacology, particularly for its interactions with muscarinic acetylcholine receptors. This article explores the biological activity of HHD, focusing on its receptor binding profiles, pharmacological properties, and structural analogues. A detailed analysis of case studies and research findings will be presented to provide a comprehensive understanding of HHD's biological relevance.

Receptor Binding Affinity

HHD is primarily known for its antagonistic effects on muscarinic receptors, which are vital for various physiological processes. Studies have shown that HHD exhibits different affinities for the muscarinic receptor subtypes M1, M2, and M3:

- M1 Receptors : Highest affinity observed.

- M3 Receptors : Intermediate affinity.

- M2 Receptors : Lowest affinity.

This selectivity profile indicates that HHD can be a valuable tool in studying muscarinic receptor functions and their implications in physiological responses .

Stereoselectivity

Research highlights the importance of stereochemistry in the binding efficacy of HHD. The (R) and (S) enantiomers of HHD display distinct binding affinities across the muscarinic receptor subtypes:

- (R)-HHD : Exhibits higher affinity at M1 receptors compared to M2 and M3.

- (S)-HHD : Shows varied affinities, with lower potency overall.

This stereoselectivity emphasizes the necessity for careful consideration of compound chirality in drug development targeting muscarinic receptors .

Structural Analogs and Their Activity

A series of structural analogs of HHD have been synthesized to evaluate their pharmacological properties. Notable findings include:

| Compound | M1 Affinity (pA2) | M2 Affinity (pA2) | M3 Affinity (pA2) |

|---|---|---|---|

| Hexahydro-difenidol (HHD) | 6.68 | 6.01 | 7.84 |

| p-Fluoro-Hexahydro-difenidol | 7.50 | 6.30 | 8.00 |

| Hexahydro-sila-difenidol | 7.00 | 5.90 | 7.70 |

These data illustrate that modifications to the phenyl ring or amino group can significantly alter receptor selectivity and binding affinity, providing insights into the design of more effective muscarinic antagonists .

Case Study 1: Antagonistic Effects on Smooth Muscle

In a study examining the effects of HHD on smooth muscle contractions, it was found that HHD effectively inhibited contractions induced by acetylcholine in guinea-pig ileum preparations. The inhibition was dose-dependent and confirmed the compound's role as a competitive antagonist at M3 receptors, supporting its potential therapeutic applications in conditions characterized by excessive cholinergic activity .

Case Study 2: Stereoselective Pharmacology

Another investigation focused on the stereoselective pharmacology of HHD enantiomers demonstrated that (R)-HHD was more effective than (S)-HHD in inhibiting acetylcholine-induced responses in rat atria. This study underscored the importance of stereochemistry in modulating the pharmacological profile of muscarinic antagonists and highlighted the potential for developing targeted therapies based on specific enantiomeric forms .

属性

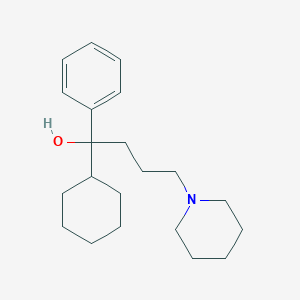

CAS 编号 |

113010-69-8 |

|---|---|

分子式 |

C21H33NO |

分子量 |

315.5 g/mol |

IUPAC 名称 |

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol |

InChI |

InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2 |

InChI 键 |

ILHSFCNKNNNPRN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |

规范 SMILES |

C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |

同义词 |

hexahydro-diphenidol hexahydrodifenidol hexahydrodiphenidol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。